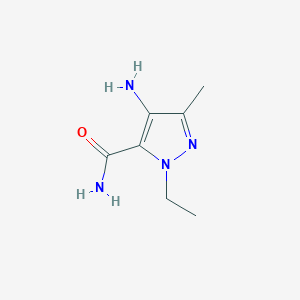

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Overview

Description

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (AEMPC) is an important organic compound and a member of the pyrazole family. AEMPC has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical synthesis. AEMPC is a versatile molecule that can be used to create a variety of compounds and is used in a variety of laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which are significant in the field of heterocyclic chemistry (Miyashita et al., 1990). Similarly, the compound has been utilized in the synthesis of novel bis-pyrazole compounds with potential biological activities, such as anti-TMV (tobacco mosaic virus) effects (Zhang et al., 2012).

Antitumor and Cytotoxicity Studies

Research has also explored the antitumor properties of derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. For example, pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from related compounds have been investigated for their in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013). Additionally, studies on pyrazolo[1,5-a]pyrimidine derivatives have examined their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Catalytic Applications in Synthesis

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This demonstrates its role in facilitating efficient chemical reactions under solvent-free conditions (Tavakoli-Hoseini et al., 2011).

Heterocyclic Synthesis

The compound has been a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its versatility in organic synthesis (El‐Mekabaty, 2014).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have been developed, such as the synthesis of thienopyrazole derivatives, which have potential applications in various fields including medicinal chemistry (Ahmed et al., 2018).

properties

IUPAC Name |

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCATJFABPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550513 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

CAS RN |

89239-62-3 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.